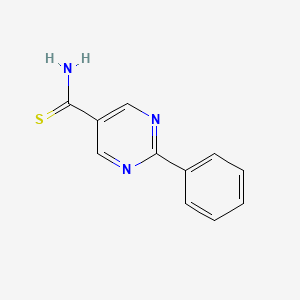
2-Phenylpyrimidine-5-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrimidine-5-carbothioamide is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the second position and a carbothioamide group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-5-carbothioamide typically involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide derivative . The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: Reduction of the carbothioamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted carbothioamides.
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrimidine-5-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrimidine-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a phosphodiesterase 4 inhibitor, which modulates the levels of cyclic adenosine monophosphate (cAMP) in cells . This inhibition can lead to anti-inflammatory and immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylpyrimidine-4-carboxylic acid
- 2-Phenylpyrimidine-5-carboxylic acid
- 2-Phenylpyrimidine-4,6-dicarboxylic acid
Comparison: 2-Phenylpyrimidine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid counterparts. The carbothioamide group allows for additional functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H9N3S |
|---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
2-phenylpyrimidine-5-carbothioamide |
InChI |
InChI=1S/C11H9N3S/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |
InChI-Schlüssel |
OLHLJNLSVATGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)

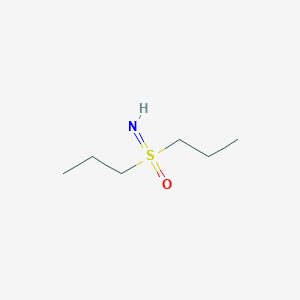
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)
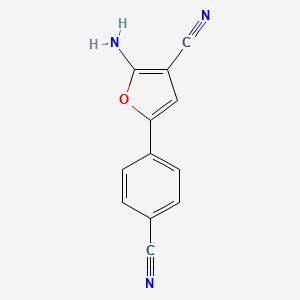

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)

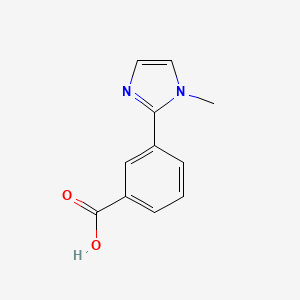
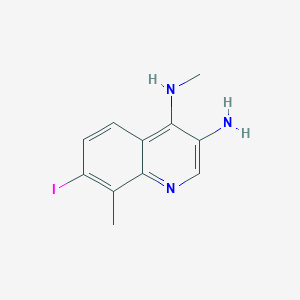
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

